physical and chemical properties of Methyl 3-[2-(dimethylamino)phenyl]benzoate
physical and chemical properties of Methyl 3-[2-(dimethylamino)phenyl]benzoate
An In-Depth Technical Guide to Methyl 3-[2-(dimethylamino)phenyl]benzoate: Properties, Synthesis, and Potential in Drug Discovery
Executive Summary
Molecular Profile and Physicochemical Properties
Nomenclature and Chemical Identifiers
The fundamental identity of a compound is established by its nomenclature and registry information.
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Chemical Name: Methyl 3-[2-(dimethylamino)phenyl]benzoate[1]
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CAS Number: 1415819-81-6[1]
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Molecular Formula: C₁₆H₁₇NO₂[1]
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Molecular Weight: 255.31 g/mol [1]
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MDL Number: MFCD22586703[1]
Structural Analysis
The structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate consists of a biphenyl core with key functional groups that dictate its chemical behavior and potential for interaction with biological targets. The ortho-positioned dimethylamino group on one ring and the meta-positioned methyl ester on the other create a specific steric and electronic profile.
Caption: Structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate.
Physicochemical Data Summary
Experimental physical properties for this compound are not widely published. The table below summarizes available data and computed values from closely related analogs to provide a reasonable estimation for researchers.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [1] |
| Physical Form | Solid / Oil | Predicted based on analogs |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Poorly soluble in water; soluble in organic solvents | Predicted from structure[2] |
| XLogP3 | ~3.9 | Computed for Ethyl analog[3] |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed (2x Oxygen, 1x Nitrogen)[3] |
Spectroscopic Characterization (Anticipated)
While experimental spectra for Methyl 3-[2-(dimethylamino)phenyl]benzoate are not publicly documented, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization. These predictions are based on standard chemical shift values and data from similar compounds like phenyl benzoate.[4]
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic, methyl ester, and dimethylamino protons. The aromatic region (approx. 7.0-8.2 ppm) will display complex splitting patterns due to the coupling of protons on both rings. A singlet corresponding to the three protons of the methyl ester (OCH₃) would likely appear around 3.9 ppm. Another singlet for the six protons of the dimethylamino group (N(CH₃)₂) is expected in the range of 2.5-3.0 ppm.
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¹³C NMR (Carbon NMR): The spectrum should reveal 16 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (approx. 165-167 ppm). Aromatic carbons will resonate in the 120-150 ppm range. The methyl ester carbon (OCH₃) is expected around 52 ppm, and the dimethylamino carbons (N(CH₃)₂) would appear further upfield.
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Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O (carbonyl) stretch of the ester is expected around 1720-1735 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.[5] C-N and C-O stretching bands are expected in the fingerprint region (1000-1300 cm⁻¹).
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Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 255.31 or 256.32, respectively, confirming the molecular weight.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most efficient and reliable method for constructing the biaryl core of Methyl 3-[2-(dimethylamino)phenyl]benzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance, typically proceeds in high yields, and is a cornerstone of modern organic synthesis.
The proposed pathway involves coupling Methyl 3-bromobenzoate (1) with (2-(Dimethylamino)phenyl)boronic acid (2) .
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis via Suzuki cross-coupling.
Detailed Experimental Protocol
Objective: To synthesize Methyl 3-[2-(dimethylamino)phenyl]benzoate.
Materials:
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Methyl 3-bromobenzoate (1.0 eq)
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(2-(Dimethylamino)phenyl)boronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Potassium Carbonate (K₂CO₃) (2.5 eq)
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Toluene
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Deionized Water
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Ethyl Acetate (EtOAc)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel
Procedure:
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Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-bromobenzoate, (2-(Dimethylamino)phenyl)boronic acid, and potassium carbonate.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Solvent and Catalyst Addition: Add toluene and deionized water (e.g., 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15 minutes. Add the palladium catalyst to the flask.
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure product.
Relevance in Medicinal Chemistry and Drug Development
The true value of Methyl 3-[2-(dimethylamino)phenyl]benzoate lies in its potential as a scaffold for drug discovery. Its structural components are frequently found in biologically active molecules, and analogs have shown significant promise.
The Biaryl-Amine Scaffold in Drug Design
The biaryl motif provides a rigid, three-dimensional framework that can effectively position functional groups to interact with protein binding sites. The tertiary amine serves as a key interaction point, often acting as a hydrogen bond acceptor or a basic center that can be protonated to form salt bridges with acidic residues in a target protein. The methyl group can also be crucial, modulating physicochemical properties like solubility and metabolic stability.[6]
Case Study: Targeting Cancer Metabolism via Malate Dehydrogenase (MDH) Inhibition
Recent research has highlighted that scaffolds structurally related to aminobenzoates are potent inhibitors of malate dehydrogenase (MDH), a critical enzyme in cellular metabolism.[7][8] Cancer cells often reprogram their metabolism to support rapid growth, making them vulnerable to drugs that target these pathways.[8]
A derivative, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)- propanamido)benzoate, was identified as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) isoforms.[9] By inhibiting both, the compound disrupts the Malate-Aspartate Shuttle, which is crucial for transferring reducing equivalents (NADH) into the mitochondria for ATP production. This metabolic stress can lead to apoptosis in cancer cells.[7] This precedent strongly suggests that Methyl 3-[2-(dimethylamino)phenyl]benzoate is a prime candidate for screening in MDH inhibition assays and for further derivatization to optimize potency and selectivity.
Mechanism of Action: Disrupting the Malate-Aspartate Shuttle
The diagram below illustrates the central role of MDH1 and MDH2 in the Malate-Aspartate Shuttle and how dual inhibition disrupts this vital metabolic pathway.
Caption: Inhibition of MDH1/2 disrupts the Malate-Aspartate Shuttle.
Conclusion
Methyl 3-[2-(dimethylamino)phenyl]benzoate represents an under-explored chemical entity with significant potential for drug discovery and development. While lacking extensive characterization in the public domain, its structure provides a clear roadmap for its synthesis, analysis, and application. The proposed Suzuki cross-coupling offers a reliable method for its preparation, and its anticipated spectroscopic properties provide a basis for its identification. Most importantly, its structural similarity to known inhibitors of cancer metabolism pathways, such as malate dehydrogenase, positions it as a high-value scaffold for developing next-generation therapeutics. This guide serves as a comprehensive resource to empower researchers to unlock the full potential of this promising molecule.
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Figure 1. Structure of Methyl 3-[2-(dimethylamino)phenyl]benzoate with protons labeled for NMR analysis.